- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynesOrganic Letters, 2005, 7(22), 4963-4966,
Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

Ethyl 2-(2-iodophenyl)acetate structure
Nombre del producto:Ethyl 2-(2-iodophenyl)acetate
Número CAS:90794-29-9
MF:C10H11IO2
Megavatios:290.097615480423
MDL:MFCD00099258
CID:788416
PubChem ID:14639536
Ethyl 2-(2-iodophenyl)acetate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 2-(2-iodophenyl)acetate
- Benzeneacetic acid, 2-iodo-, ethyl ester
- Ethyl (2-iodophenyl)acetate
- 2-Iodobenzeneacetic acid ethyl ester
- AK146854
- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)
- Ethyl 2-iodobenzeneacetate (ACI)
- SY121376
- SCHEMBL5132516
- DTXSID90562460
- DS-8648
- DB-141879
- MFCD00099258
- AKOS022187054
- CS-0041136
- 90794-29-9
- W17295
- Ethyl 2-(2-iodophenyl)acetate, 95%
- Ethyl2-(2-iodophenyl)acetate
-
- MDL: MFCD00099258
- Renchi: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
- Clave inchi: XBKDPADMOCFNED-UHFFFAOYSA-N
- Sonrisas: O=C(CC1C(I)=CC=CC=1)OCC
Atributos calculados
- Calidad precisa: 289.98038g/mol
- Masa isotópica única: 289.98038g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 4
- Complejidad: 170
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 26.3
Propiedades experimentales
- Punto de ebullición: 304.1±17.0°C at 760 mmHg
Ethyl 2-(2-iodophenyl)acetate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C
Ethyl 2-(2-iodophenyl)acetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A019116536-10g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$954.00 | 2023-08-31 | |
Chemenu | CM129983-10g |
ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 10g |
$842 | 2021-06-17 | |
Alichem | A019116536-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 95% | 1g |
$220.00 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 200mg |
229.0CNY | 2021-07-12 | |
Aaron | AR006MRY-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 1g |
$16.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 5g |
¥679.00 | 2024-04-25 | |
Ambeed | A186282-1g |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 1g |
$20.0 | 2024-04-16 | |
abcr | AB491935-5g |
Ethyl 2-(2-iodophenyl)acetate, 95%; . |
90794-29-9 | 95% | 5g |
€204.10 | 2024-04-16 | |
eNovation Chemicals LLC | D749022-100mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 98% | 100mg |
$55 | 2024-06-07 | |
A2B Chem LLC | AD08354-250mg |
Ethyl 2-(2-iodophenyl)acetate |
90794-29-9 | 97% | 250mg |
$6.00 | 2024-05-20 |
Ethyl 2-(2-iodophenyl)acetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused IsoquinolinonesOrganic Letters, 2008, 10(21), 4987-4990,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Synthesis of Indene Derivatives via Electrophilic CyclizationOrganic Letters, 2009, 11(1), 229-231,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Referencia
- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of AmidesOrganic Letters, 2021, 23(22), 8931-8936,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux
Referencia
- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoestersChemistry - A European Journal, 2020, 26(15), 3222-3225,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C
1.3 0 °C; 6 h, 0 °C
1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water
Referencia
- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chlorideSynthesis, 2010, (5), 882-891,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C
Referencia
- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline DerivativesSynthesis, 2015, 47(13), 1913-1921,
Ethyl 2-(2-iodophenyl)acetate Raw materials
Ethyl 2-(2-iodophenyl)acetate Preparation Products
Ethyl 2-(2-iodophenyl)acetate Literatura relevante
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

Pureza:99%
Cantidad:25g
Precio ($):309.0